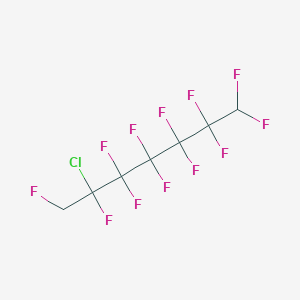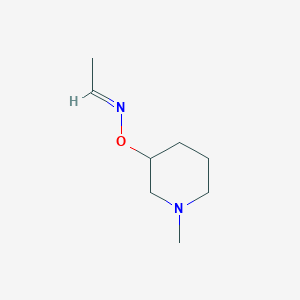
Acetaldehyde,O-(1-methyl-piperidin-3-YL)oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetaldehyde,O-(1-methyl-piperidin-3-YL)oxime is a chemical compound that features a piperidine ring substituted with a methyl group at the nitrogen atom and an oxime group attached to an acetaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetaldehyde,O-(1-methyl-piperidin-3-YL)oxime typically involves the reaction of acetaldehyde with O-(1-methyl-piperidin-3-YL)hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired oxime product. Common reagents used in this synthesis include acetaldehyde, O-(1-methyl-piperidin-3-YL)hydroxylamine, and a suitable solvent such as ethanol or methanol. The reaction is usually conducted at room temperature or slightly elevated temperatures to facilitate the formation of the oxime bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost considerations, and the availability of raw materials. Industrial production typically employs optimized reaction conditions, including precise control of temperature, pressure, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Acetaldehyde,O-(1-methyl-piperidin-3-YL)oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form corresponding nitrile oxides.
Reduction: The oxime group can be reduced to form amines.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Acetaldehyde,O-(1-methyl-piperidin-3-YL)oxime has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Acetaldehyde,O-(1-methyl-piperidin-3-YL)oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the piperidine ring can interact with various receptors and enzymes, modulating their function. The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Acetaldehyde,O-(1-ethyl-piperidin-3-YL)oxime: Similar structure with an ethyl group instead of a methyl group.
Acetaldehyde,O-(1-propyl-piperidin-3-YL)oxime: Similar structure with a propyl group instead of a methyl group.
Acetaldehyde,O-(1-butyl-piperidin-3-YL)oxime: Similar structure with a butyl group instead of a methyl group.
Uniqueness
Acetaldehyde,O-(1-methyl-piperidin-3-YL)oxime is unique due to the specific substitution pattern on the piperidine ring, which can influence its chemical reactivity and biological activity. The presence of the methyl group may enhance its stability and interaction with certain biological targets compared to its analogs with longer alkyl chains.
Properties
Molecular Formula |
C8H16N2O |
|---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
(E)-N-(1-methylpiperidin-3-yl)oxyethanimine |
InChI |
InChI=1S/C8H16N2O/c1-3-9-11-8-5-4-6-10(2)7-8/h3,8H,4-7H2,1-2H3/b9-3+ |
InChI Key |
PFMIFILUUXMLTB-YCRREMRBSA-N |
Isomeric SMILES |
C/C=N/OC1CCCN(C1)C |
Canonical SMILES |
CC=NOC1CCCN(C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



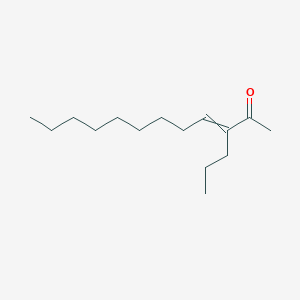
![Methyl 1-azabicyclo[2.2.2]octane-3-carboximidate](/img/structure/B15157855.png)
![(3aR)-2-(1-azabicyclo[2.2.2]octan-3-yl)-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one](/img/structure/B15157868.png)
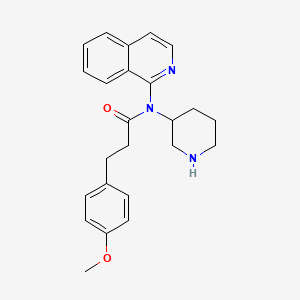
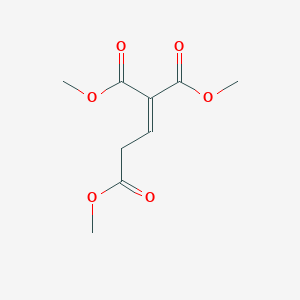
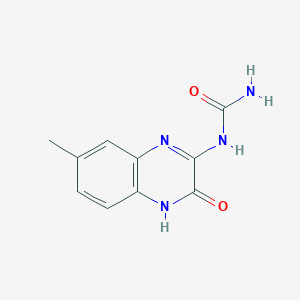
![2-[2-amino-3-(1H-imidazol-4-yl)propanamido]-5-carbamimidamidopentanoic acid hydrochloride](/img/structure/B15157897.png)
![2-[(Tert-butoxycarbonyl)amino]-3-(2-carbamoylphenyl)propanoic acid](/img/structure/B15157902.png)
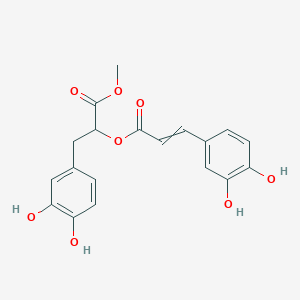
![6-[4-(Benzyloxy)-6-phenylpyrimidin-2(1H)-ylidene]naphthalen-2(6H)-one](/img/structure/B15157919.png)
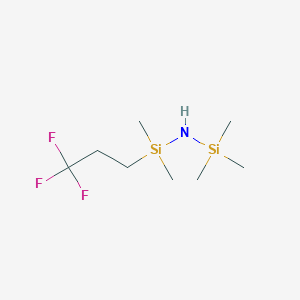
![[2,3,4,5,6-Pentakis(sulfomethyl)phenyl]methanesulfonic acid;dodecahydrate](/img/structure/B15157932.png)
